molecular formula C12H15BClNO3 B1408108 (4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid CAS No. 1704082-24-5

(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid

Cat. No.: B1408108
CAS No.: 1704082-24-5
M. Wt: 267.52 g/mol
InChI Key: DHRYTZMWCBVQAJ-UHFFFAOYSA-N
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Description

“(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H15BClNO3 . It is used in various scientific experiments. It can be used as a reactant in palladium-catalyzed direct arylation .


Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The product is then hydrolyzed to yield the boronic acid . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a boron atom that is bonded to two hydroxyl groups and a phenyl ring . The phenyl ring is further substituted with a chlorine atom and a cyclopentylcarbamoyl group .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds and involves the use of a transition metal catalyst .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 267.52 g/mol . The compound is stable under normal conditions and should be stored at room temperature in an inert atmosphere .

Scientific Research Applications

Fluorescence Studies

  • Fluorescence Quenching: Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols. This quenching mechanism, involving aniline as a quencher, demonstrates the potential for these compounds in fluorescence-based applications (Geethanjali et al., 2015).

Material Science

  • Optical Modulation: Phenyl boronic acids have been utilized for the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes. This study highlights the relationship between boronic acid structure and photoluminescence quantum yield, indicating their usefulness in materials science applications (Mu et al., 2012).

Organic Chemistry

  • Catalysis in Chemical Reactions: Boronic acids have been employed as catalysts in chemical reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. This demonstrates their versatility in catalyzing highly enantioselective reactions (Hashimoto et al., 2015).

Sensing Applications

  • Relay Fluorescence Recognition

    Boronic acid derivatives have been developed as relay fluorescence probes for detecting ions like Fe3+ and F- ions with high selectivity and sensitivity. Such compounds offer significant potential in sensing applications, especially in biological contexts (Selvaraj et al., 2019).

  • Affinity Sensor for Bacteria Detection

    3-Aminophenylboronic acid has been used to detect bacteria through its affinity binding reaction with diol-groups on bacterial cell walls. This highlights the potential of boronic acids in biosensing and diagnostics (Wannapob et al., 2010).

Safety and Hazards

“(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid” is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safe handling procedures .

Future Directions

The use of boronic acids, including “(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid”, in organic synthesis is a topic of ongoing research. Future directions may include the development of new synthetic methods involving boronic acids, as well as the exploration of their potential applications in various fields .

Properties

IUPAC Name

[4-chloro-3-(cyclopentylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO3/c14-11-6-5-8(13(17)18)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRYTZMWCBVQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)NC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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